molecular formula C6H3BrS2 B1267017 2-Bromothieno[2,3-b]thiophene CAS No. 25121-81-7

2-Bromothieno[2,3-b]thiophene

Cat. No.: B1267017
CAS No.: 25121-81-7
M. Wt: 219.1 g/mol
InChI Key: DRHZNSHNAFMJJF-UHFFFAOYSA-N
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Description

2-Bromothieno[2,3-b]thiophene is an organic compound with the molecular formula C6H3BrS2. It is a brominated derivative of thieno[2,3-b]thiophene, which is a fused heterocyclic compound containing two thiophene rings. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothieno[2,3-b]thiophene typically involves the bromination of thieno[2,3-b]thiophene. One common method is the reaction of thieno[2,3-b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is usually performed in an inert solvent such as dichloromethane at room temperature. The use of NBS provides a milder and more selective bromination compared to elemental bromine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is typically followed by purification steps such as recrystallization or column chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromothieno[2,3-b]thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, which are used to form carbon-carbon bonds.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromothieno[2,3-b]thiophene in its applications is primarily related to its electronic properties. The compound’s fused thiophene rings provide a planar and conjugated structure, which facilitates efficient charge transport and light absorption. In organic electronics, this leads to improved performance of devices such as OLEDs and OFETs .

In medicinal chemistry, the biological activity of this compound derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors, through π-π stacking interactions and hydrogen bonding .

Comparison with Similar Compounds

2-Bromothieno[2,3-b]thiophene can be compared with other similar compounds, such as:

    Thieno[2,3-b]thiophene: The parent compound without the bromine substituent.

    2-Bromothieno[3,2-b]thiophene: An isomer with the bromine atom in a different position.

    Thieno[3,2-b]thiophene:

The uniqueness of this compound lies in its specific substitution pattern, which allows for selective functionalization and tuning of its electronic properties for various applications .

Properties

IUPAC Name

5-bromothieno[2,3-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrS2/c7-5-3-4-1-2-8-6(4)9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHZNSHNAFMJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179810
Record name Thieno(2,3-b)thiophene, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25121-81-7
Record name Thieno(2,3-b)thiophene, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025121817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno(2,3-b)thiophene, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromothieno[2,3-b]thiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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